molecular formula C24H48O2 B130126 Methyl tricosanoate CAS No. 2433-97-8

Methyl tricosanoate

Cat. No.: B130126
CAS No.: 2433-97-8
M. Wt: 368.6 g/mol
InChI Key: VORKGRIRMPBCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosanoic acid methyl ester can be synthesized through the esterification of tricosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of tricosanoic acid methyl ester often involves the transesterification of triglycerides containing tricosanoic acid with methanol. This process is catalyzed by either acidic or basic catalysts and is carried out under controlled temperature and pressure conditions to optimize yield and purity .

Types of Reactions:

    Oxidation: Tricosanoic acid methyl ester can undergo oxidation reactions, typically resulting in the formation of shorter-chain fatty acids and other oxidation products.

    Reduction: Reduction of tricosanoic acid methyl ester can yield tricosanol, a long-chain fatty alcohol.

    Substitution: The ester group in tricosanoic acid methyl ester can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Shorter-chain fatty acids and aldehydes.

    Reduction: Tricosanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tricosanoic acid methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl docosanoate (C22H44O2): Another long-chain fatty acid methyl ester with similar properties but one less carbon atom.

    Methyl tetracosanoate (C25H50O2): A long-chain fatty acid methyl ester with one more carbon atom than tricosanoic acid methyl ester.

Uniqueness: Tricosanoic acid methyl ester is unique due to its odd-numbered carbon chain, which is less common in biological systems compared to even-numbered fatty acids. This uniqueness makes it valuable as a biomarker and in specific research applications .

Properties

IUPAC Name

methyl tricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORKGRIRMPBCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179068
Record name Methyl tricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Methyl tricosanoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15548
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2433-97-8
Record name Methyl tricosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2433-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tricosanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl tricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl tricosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL TRICOSANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V3POB2675
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl tricosanoate
Reactant of Route 2
Reactant of Route 2
Methyl tricosanoate
Reactant of Route 3
Reactant of Route 3
Methyl tricosanoate
Reactant of Route 4
Reactant of Route 4
Methyl tricosanoate
Reactant of Route 5
Reactant of Route 5
Methyl tricosanoate
Reactant of Route 6
Reactant of Route 6
Methyl tricosanoate
Customer
Q & A

Q1: What is the primary use of methyl tricosanoate in current research?

A1: this compound is primarily utilized as an internal standard in gas chromatography, particularly for analyzing fatty acid methyl esters (FAMEs). [, , , ] This is due to its relatively high boiling point and its absence as a naturally occurring compound in many biological samples.

Q2: In what natural sources has this compound been identified?

A2: While not naturally occurring in its ester form, this compound is derived from tricosanoic acid, which has been found in various plant sources. Studies have identified this compound in the fruit of Celtis australis [], Tamarindus indica seeds [], and Sterculia tragacantha []. It has also been found in melinjo peel beverages. []

Q3: How does the structure of this compound affect its use as an internal standard in gas chromatography?

A3: this compound (CH3(CH2)21COOCH3) is a saturated fatty acid methyl ester with a long hydrocarbon chain (C23:0). This structure results in a high boiling point, allowing for good separation from other FAMEs during GC analysis. [, , , ] Additionally, its absence in many natural samples minimizes interference with target compound detection.

Q4: Can you elaborate on the analytical methods used for the detection and quantification of this compound?

A4: Gas Chromatography coupled with Flame Ionization Detection (GC/FID) is the primary method used for analyzing this compound. [, , , ] This technique allows for the separation and quantification of different FAMEs, including this compound, based on their retention times and peak areas.

Q5: A study mentions the use of a Polyarc reactor in conjunction with FID for FAME analysis. What advantages does this approach offer?

A5: The Polyarc reactor, when used with FID, enables the accurate quantification of FAMEs without requiring individual correction factors for each compound. [] This simplifies the analysis and potentially enhances accuracy, as demonstrated by the reduced quantification error observed for C8 and C10 esters.

Q6: Has the application of this compound in determining oxidation kinetics of n-3 fatty acids been investigated?

A6: Yes, a study used this compound as an internal standard to monitor the degradation of n-3 fatty acids (C18:4n-3, C20:5n-3, and C22:6n-3) in mackerel oil subjected to high temperatures. [] This approach allowed researchers to determine the oxidation resistance of these fatty acids under accelerated oxidation conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.